molecular formula C18H25N5O4S2 B2365198 3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide CAS No. 1251564-48-3

3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2365198
CAS No.: 1251564-48-3
M. Wt: 439.55
InChI Key: WBQKQJSNZDRFIS-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C18H25N5O4S2 and its molecular weight is 439.55. The purity is usually 95%.
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Biological Activity

The compound 3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a tetrahydrothiophene ring fused with a pyrazole moiety and a piperazine group substituted with a pyridine sulfonyl group. This unique arrangement contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of key enzymes and its effects on different cell lines.

Enzyme Inhibition

Research indicates that related compounds with similar structural motifs exhibit significant inhibition of cytochrome P450 enzymes, particularly CYP51 and CYP5122A1. These enzymes are crucial in sterol biosynthesis in pathogens such as Leishmania spp. For instance, analogs derived from similar structures have shown IC50 values in the low micromolar range against these enzymes, suggesting potential therapeutic applications in treating infections caused by these parasites .

Anticancer Activity

In vitro studies have demonstrated that derivatives of the compound exhibit cytotoxic effects on various cancer cell lines. For example, one derivative was found to induce apoptosis in C6 glioma cells with an IC50 value of 5.13 µM, outperforming conventional chemotherapeutics like 5-FU (IC50 = 8.34 µM). The mechanism was linked to cell cycle arrest at multiple phases (G0/G1, S, G2/M), indicating a multifaceted approach to inhibiting tumor growth .

Case Studies

Several studies have reported on the biological activity of compounds related to the target molecule:

Study 1: Inhibition of Leishmania Growth

A study focused on the inhibition of Leishmania donovani growth by compounds structurally similar to our target molecule. The most effective compounds showed selective inhibition with EC50 values in the low micromolar range against promastigotes while sparing mammalian macrophages .

Study 2: Cytotoxicity in Cancer Models

Another investigation assessed the cytotoxic effects of synthesized pyrazole derivatives on various cancer cell lines. One notable derivative exhibited selective toxicity towards glioma cells while maintaining low toxicity towards healthy cell lines (L929), further supporting its potential as an anticancer agent .

Data Tables

CompoundTarget EnzymeIC50 (µM)Effect on Cell Line
Compound ACYP510.5Moderate inhibition
Compound BCYP5122A10.8Strong inhibition
Compound CC6 Glioma5.13Induces apoptosis

Properties

IUPAC Name

3-[3,5-dimethyl-4-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrazol-1-yl]thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4S2/c1-14-18(15(2)23(20-14)16-5-11-28(24,25)13-16)21-7-9-22(10-8-21)29(26,27)17-4-3-6-19-12-17/h3-4,6,12,16H,5,7-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQKQJSNZDRFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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